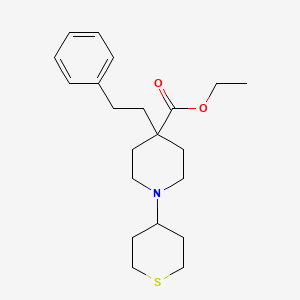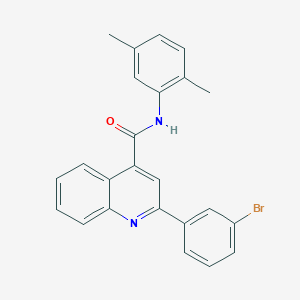![molecular formula C19H18N4O3 B4879234 N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B4879234.png)
N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide, also known as AC-93253, is a small molecule inhibitor that has gained attention for its potential use in cancer treatment.
Mecanismo De Acción
N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and is overexpressed in many cancer cells. By inhibiting PARP, N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide has also been shown to have anti-inflammatory properties. It has been shown to reduce the production of inflammatory cytokines in immune cells. N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide has also been shown to reduce the severity of inflammation in animal models of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide is its specificity for PARP. This allows for targeted inhibition of PARP in cancer cells, reducing the risk of off-target effects. However, N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide has limited solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several potential future directions for research on N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide. One area of interest is the development of more efficient synthesis methods for N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide. Another area of interest is the use of N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the anti-inflammatory properties of N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide and its potential use in treating inflammatory diseases.
Métodos De Síntesis
N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide can be synthesized through a multi-step process. The first step involves the reaction of 2-aminobenzamide with acetic anhydride to form N-acetyl-2-aminobenzamide. This compound is then reacted with 3-bromoaniline to form N-[3-(acetylamino)phenyl]-2-aminobenzamide. The final step involves the reaction of N-[3-(acetylamino)phenyl]-2-aminobenzamide with 4-oxo-3(4H)-quinazoline to form N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide.
Aplicaciones Científicas De Investigación
N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been extensively studied for its potential use in cancer treatment. In particular, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13(24)21-14-5-4-6-15(11-14)22-18(25)9-10-23-12-20-17-8-3-2-7-16(17)19(23)26/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCNOCZAHLJVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-[3-(acetylamino)phenyl]-3-[4-oxo-3(4H)-quinazolinyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide](/img/structure/B4879162.png)
![diethyl 5-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4879165.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B4879166.png)
![methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate](/img/structure/B4879175.png)

![N-[3-(1-azepanylcarbonyl)-2-methylphenyl]-4-methylbenzenesulfonamide](/img/structure/B4879181.png)

![5-{[4-(2,5-dimethylphenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B4879218.png)

![dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate](/img/structure/B4879240.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-difluorobenzamide](/img/structure/B4879244.png)
